Cytotoxic Potency: LD₅₀ of Bromo vs. Chloro N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives in Human Cancer Cell Lines
In a head-to-head study of ethylenediamine dihydrochloride derivatives, compound 7 (bearing 5-bromo substitution) exhibited an LD₅₀ of 17.5 µM, while compound 8 (bearing 5-chloro substitution) had an LD₅₀ of 21.0 µM against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines after 24-h treatment, as measured by crystal violet dye binding assay [1]. The bromo derivative was approximately 1.2-fold more potent than the chloro derivative across these cell lines. Furthermore, the unsubstituted analog (compound 6, lacking any halogen) was completely inactive with LD₅₀ > 100 µM, confirming that halogen substitution—and specifically bromine—is essential for cytotoxic activity [1].
| Evidence Dimension | In vitro cytotoxicity (LD₅₀) |
|---|---|
| Target Compound Data | LD₅₀ = 17.5 µM (N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride, compound 7) |
| Comparator Or Baseline | Comparator 1: N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (compound 8), LD₅₀ = 21.0 µM. Comparator 2: Unsubstituted N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride (compound 6), LD₅₀ > 100 µM. |
| Quantified Difference | Bromo derivative is 1.2-fold more potent than chloro derivative; >5.7-fold more potent than unsubstituted. |
| Conditions | Human lung carcinoma A549, breast adenocarcinoma MDA-MB-231, and prostate carcinoma PC3 cell lines; 24-h incubation; crystal violet dye binding assay. |
Why This Matters
This direct comparative data demonstrates that the 5-bromo substitution confers measurable cytotoxic superiority over both the 5-chloro and unsubstituted analogs, making it the rational choice for medicinal chemistry programs targeting cancer cell lines where halogen identity influences potency.
- [1] Musa, M. A., Badisa, V. L. D., & Latinwo, L. M. (2014). Cytotoxic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607. PMID: 24692688. View Source
